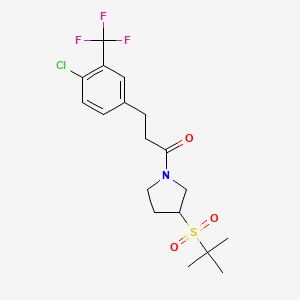

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H23ClF3NO3S and its molecular weight is 425.89. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H24F3NO3S. It features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a phenyl ring substituted with a chloro and trifluoromethyl group. These structural components contribute to its lipophilicity and potential bioactivity.

Research indicates that compounds with similar structures often interact with various biological pathways. The pyrrolidine moiety is known to influence neurotrophic signaling, particularly through modulation of tropomyosin receptor kinases (Trk), which are critical in neuronal survival and differentiation. Inhibitors of the Trk pathway have shown efficacy in preclinical models for pain management and neurodegenerative diseases .

Inhibition of Trk Receptors

The compound's potential as a Trk receptor inhibitor aligns it with therapeutic strategies targeting neurotrophin signaling pathways. Studies have demonstrated that inhibiting these receptors can lead to significant reductions in pain perception and improvements in neurological function .

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Trk Receptor Inhibition | Modulates neurotrophin signaling; potential analgesic effects |

| Antimicrobial Properties | Exhibits activity against select bacterial strains (specific data pending) |

| Cytotoxicity | Preliminary studies indicate low cytotoxicity in mammalian cell lines |

Case Studies

- Neuroprotective Effects : A study evaluated the compound's effect on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death compared to controls, suggesting a protective mechanism mediated by Trk receptor modulation .

- Antimicrobial Activity : In vitro assays demonstrated that the compound had inhibitory effects on specific bacterial strains, although detailed mechanisms remain under investigation. Further research is required to elucidate its full antimicrobial spectrum and potential clinical applications .

Research Findings

Recent investigations into related compounds have shown that modifications in the sulfonyl and trifluoromethyl groups can greatly influence biological activity. For instance, the introduction of bulky substituents has been correlated with enhanced stability and bioavailability, which are critical for therapeutic efficacy .

Moreover, the trifluoromethyl group is known to improve metabolic stability and lipophilicity, potentially enhancing the compound's pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one. For instance, research published in ACS Publications highlighted the potential of sulfonamide derivatives in modulating kinase activity, which is crucial for cancer cell proliferation .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored through its ability to inhibit certain pathways involved in neurodegeneration. A study indicated that pyrrolidine derivatives could enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures.

Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This application is vital for synthesizing pharmaceuticals that require specific stereochemistry for efficacy .

Synthesis of Novel Sulfonamides

Research has demonstrated that derivatives of this compound can be synthesized to create novel sulfonamides with enhanced biological activity. These compounds are being studied for their potential applications in treating bacterial infections and other diseases .

Case Studies

Propiedades

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClF3NO3S/c1-17(2,3)27(25,26)13-8-9-23(11-13)16(24)7-5-12-4-6-15(19)14(10-12)18(20,21)22/h4,6,10,13H,5,7-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNYTLLSHKGGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.